3,4-Dihydro-1H-isochromene-7-sulfonyl chloride
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Overview
Description
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a chemical compound belonging to the class of isochromenes. It is a versatile compound that has found applications in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride typically involves the reaction of 3,4-Dihydro-1H-isochromene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products and facilitate the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, the reaction with amines leads to the formation of sulfonamide derivatives, while the reaction with alcohols results in the formation of sulfonate esters .
Scientific Research Applications
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a useful tool for modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride include:
- 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride
- Other isochromene derivatives with different substituents on the sulfonyl chloride group
Uniqueness
The uniqueness of this compound lies in its specific structure and reactivity. The presence of the sulfonyl chloride group makes it highly reactive and versatile, allowing it to participate in a wide range of chemical reactions. This reactivity, combined with the stability of the isochromene ring, makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-7-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMSKMPEFJTEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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